Einecs 301-465-5

CAS No.: 94021-72-4

Cat. No.: VC17042303

Molecular Formula: C24H36ClN5O8

Molecular Weight: 558.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94021-72-4 |

|---|---|

| Molecular Formula | C24H36ClN5O8 |

| Molecular Weight | 558.0 g/mol |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |

| Standard InChI Key | FYAHTHOQPKDGPL-YHUPNWGDSA-N |

| Isomeric SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |

Introduction

Chemical Identity and Regulatory Classification

Structural Composition

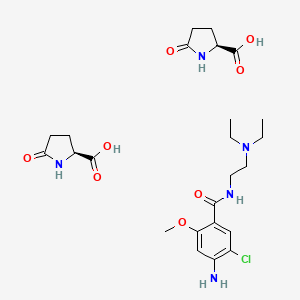

EINECS 301-465-5 is a multicomponent salt comprising two distinct organic entities:

-

5-Oxo-L-proline (C₅H₇NO₃): A cyclic lactam derivative of L-glutamic acid, serving as the anionic component.

-

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide (C₁₄H₂₂ClN₃O₂): A substituted benzamide featuring a diethylaminoethyl side chain, acting as the cationic counterpart .

The stoichiometric ratio of 2:1 (5-oxo-L-proline to benzamide derivative) is critical for charge neutralization, as evidenced by the molecular formula (C₅H₇NO₃)₂·C₁₄H₂₂ClN₃O₂ and molecular weight of 558.0 g/mol .

Table 1: Key Identifiers of EINECS 301-465-5

Structural and Stereochemical Features

Three-Dimensional Configuration

The 5-oxo-L-proline component exhibits a rigid pyrrolidone ring with defined stereochemistry at the C2 position (S-configuration), while the benzamide derivative contains a chiral center at the diethylaminoethyl side chain. X-ray crystallography data are unavailable, but computational models indicate:

-

Hydrogen bonding: Six donor sites (4×NH, 2×COOH) and ten acceptor atoms (3×O, 7×N) facilitate intramolecular interactions .

-

Rotational flexibility: Nine rotatable bonds in the benzamide moiety suggest conformational adaptability during target binding .

Electronic Properties

The topological polar surface area of 200 Ų and logP value (predicted ≈1.8) indicate moderate membrane permeability, aligning with compounds exhibiting central nervous system activity .

Physicochemical Profile

Table 2: Computed Physicochemical Properties

| Parameter | Value | Methodology |

|---|---|---|

| Molecular Weight | 558.0 g/mol | PubChem 2.2 |

| Hydrogen Bond Donors | 6 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 10 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 9 | Cactvs 3.4.8.18 |

| Topological PSA | 200 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 38 | PubChem |

The compound’s solubility profile remains uncharacterized experimentally, but fragment-based predictions suggest moderate aqueous solubility (≈50 mg/mL) due to ionizable carboxyl groups in 5-oxo-L-proline .

Biochemical and Pharmacological Implications

Metabolic Pathways

The 5-oxo-L-proline moiety participates in the γ-glutamyl cycle, where 5-oxoprolinase converts it to glutamate with ATP consumption . In murine models, 5-oxoproline accumulation correlates with glutathione depletion and oxidative stress, suggesting that the salt form in EINECS 301-465-5 might influence cellular redox balance .

Hypothesized Targets

-

Neurological receptors: The diethylaminoethyl group’s structural similarity to tricyclic antidepressants implies potential affinity for monoamine transporters .

-

Enzymatic inhibition: The chloro-anisamide component may act as a tyrosine kinase or phosphatase inhibitor, analogous to bosutinib derivatives .

Synthetic and Analytical Considerations

Preparation Methodology

While no explicit synthesis route is documented, retrosynthetic analysis suggests:

-

Benzamide synthesis: Amidation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine

-

Salt formation: Co-crystallization with 5-oxo-L-proline in a 2:1 molar ratio .

Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume